Molecular Weight and Lipophilicity Differentiation from ZCL278 (587841-73-4)
The target compound exhibits a significantly lower molecular weight (463.6 g/mol) compared to the prototypical Cdc42 inhibitor ZCL278 (584.9 g/mol), a difference of 121.3 g/mol (20.7% reduction) . Its computed logP of 4.56 is comparable to ZCL278's logP (4.45 reported by PeptideDB) but substantially lower than alternative logP estimates for ZCL278 (6.27 reported by Yingnor) [1][2]. The lower molecular weight combined with a similar or lower logP suggests potentially improved membrane permeability per unit mass, aligning with Lipinski's guidelines more favorably (MW < 500) [3]. These physicochemical differences are critical for cellular assays where compound penetration and intracellular availability directly influence observed potency.
| Evidence Dimension | Molecular Weight (g/mol) / logP |
|---|---|
| Target Compound Data | 463.6 g/mol; logP 4.56 |
| Comparator Or Baseline | ZCL278 (587841-73-4): 584.9 g/mol; logP 4.45–6.27 |
| Quantified Difference | MW reduction: 20.7%; logP delta: +0.11 to -1.71 |
| Conditions | Computed values from MolBic IDRBLab, PeptideDB, and Yingnor |
Why This Matters
Lower MW within the same scaffold family can translate to improved solubility and permeability, making the compound a better starting point for lead optimization in Cdc42-targeted drug discovery programs.
- [1] MolBic IDRBLab. Compound Information for C21H25N3O5S2. logP: 4.5564. View Source
- [2] PeptideDB. ZCL278 (587841-73-4). Physicochemical Properties: LogP 4.45. View Source
- [3] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
